(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol
Overview
Description
- Structure : The imidazo[1,2-a]pyridine moiety is approximately planar, with a slight deviation from planarity. The methanol group is nearly perpendicular to its mean plane .
Synthesis Analysis
Molecular Structure Analysis
The compound’s molecular structure consists of an imidazo[1,2-a]pyridine moiety linked to a methanol group. The imidazo[1,2-a]pyridine moiety is planar, while the methanol group is nearly perpendicular to its mean plane .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Optical Properties
- A study by Volpi et al. (2017) demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which included compounds similar to (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol. These compounds showed remarkable Stokes' shifts and the potential for creating luminescent low-cost materials (Volpi et al., 2017).
Novel Synthesis Methods
- Changunda et al. (2020) developed a method for synthesizing novel tetracyclic imidazo[1,2-a]pyridine derivatives through nucleophilic aromatic substitution. This method showed increased yields and introduced a unique approach for synthesizing such compounds (Changunda et al., 2020).
- Lifshits et al. (2015) proposed a new method for preparing (2-aminopyridin-4-yl)methanol, a related compound, highlighting a one-stage process with improved efficiency (Lifshits et al., 2015).
Crystallographic Studies
- Elaatiaoui et al. (2014) investigated the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, providing insights into the molecular configuration and intermolecular interactions in such compounds (Elaatiaoui et al., 2014).
Applications in Multi-component Synthesis
- Baig et al. (2017) described a one-pot synthesis method for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in complex molecular constructions (Baig et al., 2017).
- Masquelin et al. (2006) reported microwave-mediated syntheses of 3-iminoaryl-imidazo[1,2-a]pyridines, demonstrating a novel approach to multi-component reactions involving compounds similar to (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol (Masquelin et al., 2006).
Enhancement of Quantum Yields
- Volpi et al. (2021) explored strategies to increase the quantum yield of luminescent methoxylated imidazo[1,5-a]pyridines, indicating the potential of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol derivatives in photophysical applications (Volpi et al., 2021).
Novel Synthetic Approaches
- Zeng et al. (2021) presented a novel anomeric stereoauxiliary approach for the preparation of a range of imidazo[1,5-α]pyridines, expanding the synthetic possibilities for related compounds (Zeng et al., 2021).
Therapeutic Potential
- Deep et al. (2016) discussed the potential of imidazo[1,2-a]pyridine scaffolds, including derivatives of (5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol, in various therapeutic applications such as anticancer and antimicrobial activities (Deep et al., 2016).
properties
IUPAC Name |
(5-methoxyimidazo[1,2-a]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-4-2-3-8-10-7(6-12)5-11(8)9/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXKSCQYJLTXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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